Cas no 85386-84-1 (1-(3-Fluoropyridin-2-yl)piperazine)

1-(3-Fluoropyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Fluoropyridin-2-yl)piperazine
- Piperazine, 1-(3-fluoro-2-pyridinyl)- (9CI)
- Piperazine, 1-(3-fluoro-2-pyridinyl)-
- CS-0029706
- HPYRNHPSWLCJKD-UHFFFAOYSA-N
- GS0764
- DTXSID70234552
- 1-(3-Fluoro-pyridin-2-yl)-piperazine
- Z997723300
- 1-FPP
- 1-(3-Fluoro-2-pyridinyl)piperazine
- 85386-84-1
- L-644,763
- SCHEMBL1758382
- AKOS012026612
- 1-(3-Fluoro-2-pyridyl)piperazine; 3-Fluoro-2-(1-piperazinyl)pyridine
- 1-(3-fluoro-2-pyridyl)piperazine
- BDBM50027024
- L 644
- EN300-120688
- CHEMBL48833
- DTXCID00157043
- DB-277615
- G54510
-
- MDL: MFCD09910293
- インチ: InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
- InChIKey: HPYRNHPSWLCJKD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)N2CCNCC2)F
計算された属性
- せいみつぶんしりょう: 181.102
- どういたいしつりょう: 181.102
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.167
- ふってん: 295.9°C at 760 mmHg
- フラッシュポイント: 132.7°C
- 屈折率: 1.529
1-(3-Fluoropyridin-2-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120688-5.0g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 5.0g |
$1316.0 | 2025-02-21 | |
Enamine | EN300-120688-0.05g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 0.05g |
$105.0 | 2025-02-21 | |
Enamine | EN300-120688-10.0g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 10.0g |
$1951.0 | 2025-02-21 | |
Chemenu | CM169916-1g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95% | 1g |
$729 | 2021-08-05 | |
TRC | B440998-10mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B440998-100mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-120688-2.5g |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 2.5g |
$888.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14581-1G |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95% | 1g |
¥ 2,343.00 | 2023-04-13 | |
Enamine | EN300-120688-1000mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 1000mg |
$453.0 | 2023-10-02 | |
Enamine | EN300-120688-2500mg |
1-(3-fluoropyridin-2-yl)piperazine |
85386-84-1 | 95.0% | 2500mg |
$888.0 | 2023-10-02 |
1-(3-Fluoropyridin-2-yl)piperazine 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
1-(3-Fluoropyridin-2-yl)piperazineに関する追加情報
Professional Introduction to Compound with CAS No. 85386-84-1 and Product Name: 1-(3-Fluoropyridin-2-yl)piperazine
1-(3-Fluoropyridin-2-yl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 85386-84-1, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of a fluoropyridine moiety in its structure enhances its pharmacological potential, making it a valuable scaffold for the development of novel therapeutic agents.
The fluoropyridine substituent is strategically positioned at the 3-position, which is known to influence the electronic properties and binding affinity of the molecule. This modification has been extensively studied in the context of improving metabolic stability, solubility, and receptor interaction. The piperazine ring, on the other hand, contributes to the compound's ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission, inflammation, and other critical physiological processes.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties. Studies have demonstrated that the introduction of fluorine atoms can lead to increased lipophilicity, reduced metabolic clearance, and improved binding affinity to biological targets. In the case of 1-(3-Fluoropyridin-2-yl)piperazine, these properties make it an attractive candidate for further exploration in drug development.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperazine derivatives have been historically used as antipsychotics, antidepressants, and antihistamines due to their ability to modulate neurotransmitter systems. The addition of a fluoropyridine moiety may enhance these effects by improving pharmacokinetic profiles and target specificity. Current research is focusing on understanding how this compound interacts with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), which are key targets in managing conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological applications, 1-(3-Fluoropyridin-2-yl)piperazine has shown promise in other therapeutic areas. For instance, studies have indicated its potential role in anti-inflammatory treatments by modulating cytokine production and inhibiting inflammatory pathways. The compound's ability to interact with various enzymes and receptors suggests a broad spectrum of biological activities that could be exploited for therapeutic benefit.
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to introduce the fluoropyridine moiety efficiently. These techniques not only improve reaction efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
From a regulatory perspective, 1-(3-Fluoropyridin-2-yl)piperazine must undergo rigorous testing to meet safety and efficacy standards before it can be considered for clinical use. Preclinical studies are essential for evaluating its pharmacological effects, toxicology profile, and potential side effects. These studies often involve in vitro assays using cell cultures and animal models to assess how the compound behaves in different biological systems.
The integration of high-throughput screening (HTS) technologies has significantly accelerated the drug discovery process by allowing researchers to rapidly test thousands of compounds for their biological activity. 1-(3-Fluoropyridin-2-yl)piperazine has been subjected to HTS campaigns targeting various disease-related pathways, leading to promising hits that warrant further investigation. This approach has been instrumental in identifying novel lead compounds that can be optimized into viable therapeutic agents.
The future prospects of 1-(3-Fluoropyridin-2-yl)piperazine are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML), researchers can predict potential drug interactions and optimize molecular structures more efficiently than ever before.
In conclusion,1-(3-Fluoropyridin-2-yl)piperazine (CAS No. 85386-84-1) represents a promising compound with significant potential in pharmaceutical development. Its unique structural features make it an attractive candidate for treating neurological disorders, inflammation, and other diseases. With continued research and innovation, this compound is poised to make meaningful contributions to human health.
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